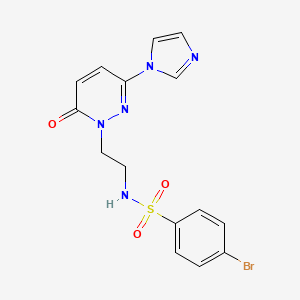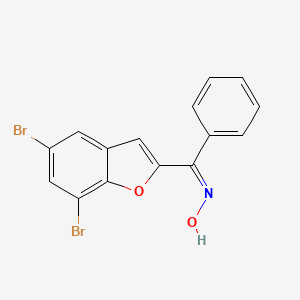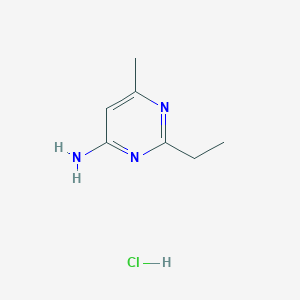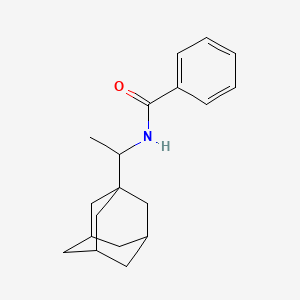
N-(adamantanylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
N-(Adamantanylethyl)benzamide can be synthesized from 1-adamantyl nitrate. The reactions are carried out in sulfuric acid media . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of benzamide, a component of N-(adamantanylethyl)benzamide, has been determined in the gas phase by electron diffraction using results from quantum chemical calculations .Chemical Reactions Analysis
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis
Most amides, including N-(Adamantanylethyl)benzamide, are solids at room temperature. The boiling points of amides are much higher than those of alcohols of similar molar mass .Scientific Research Applications
Anti-Dengue Virus Activity
The compound has been synthesized and studied for its potential anti-dengue virus activity . The study focused on the synthesis of dual acting hybrids comprising structural features of known dengue virus (DENV) inhibitors, amantadine and benzsulfonamide derivatives . The compound showed significant anti-DENV serotype 2 activity and low cytotoxicity .
Synthesis of Antiviral Drugs
Adamantane derivatives, including “N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE”, have been used in the synthesis of antiviral drugs . These drugs have been developed to combat various viral diseases.
Synthesis of Neurotropic Drugs
In addition to antiviral drugs, adamantane derivatives have also been used in the synthesis of neurotropic drugs . These drugs are designed to target the nervous system and can be used to treat a variety of neurological disorders.
Synthesis of Polyfunctional Derivatives
“N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE” has been used as a starting material for the synthesis of new polyfunctional derivatives . These compounds could be considered as building blocks for the synthesis of conformationally restricted peptidomimetics .
Synthesis of Inhibitors
The Chan–Lam reaction, which involves the use of “N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE”, has been used to obtain many drugs such as inhibitors of succinate–cytochrome C reductase and retinoic acid 4-hydroxylase (CYP26) .
Synthesis of β3-Adrenergic Receptor Agonists
The Chan–Lam reaction has also been used to synthesize β3-adrenergic receptor agonists . These agonists are used to treat conditions like obesity and diabetes.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-13(20-18(21)17-5-3-2-4-6-17)19-10-14-7-15(11-19)9-16(8-14)12-19/h2-6,13-16H,7-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDQILPBGXQVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(adamantanylethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Difluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B2471015.png)
![Ethyl 2-{2-[2-(4-oxo-3-prop-2-enyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidi no[4,5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate](/img/structure/B2471017.png)
![1-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2471018.png)
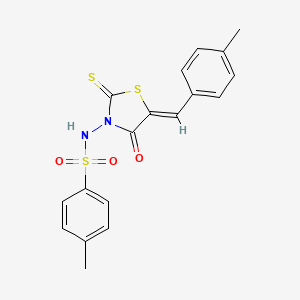
![N-(4-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2471020.png)
![1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one](/img/structure/B2471023.png)
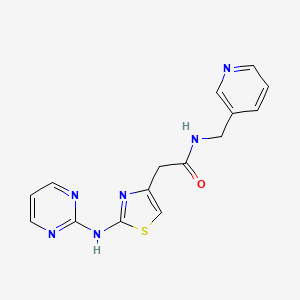
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2471027.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2471031.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471033.png)

